4-Propylheptane-4-peroxol
Description
Structure
3D Structure
Properties
CAS No. |
62696-05-3 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
4-hydroperoxy-4-propylheptane |
InChI |
InChI=1S/C10H22O2/c1-4-7-10(12-11,8-5-2)9-6-3/h11H,4-9H2,1-3H3 |
InChI Key |
GAHGHMSTCXXYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)OO |
Origin of Product |
United States |
Synthetic Strategies for Tertiary Organic Peroxols with a Focus on 4 Propylheptane 4 Peroxol Analogs
Classic Approaches to O-O Bond Formation in Tertiary Peroxides
Traditional methods for synthesizing tertiary peroxides have been the bedrock of peroxide chemistry for decades. These approaches typically involve straightforward reactions using common laboratory reagents.
One of the most direct and widely used methods for the synthesis of tertiary hydroperoxides is the acid-catalyzed reaction of a tertiary alcohol with hydrogen peroxide. polymtl.ca In this reaction, a strong inorganic acid, such as sulfuric acid or perchloric acid, protonates the hydroxyl group of the tertiary alcohol, converting it into a good leaving group (water). The resulting tertiary carbocation is then attacked by a hydrogen peroxide molecule, a potent nucleophile, to form the target peroxol after deprotonation.
For the synthesis of 4-propylheptane-4-peroxol, the precursor would be 4-propylheptan-4-ol. The reaction would proceed as follows:
Step 1: Protonation of the Alcohol: The hydroxyl group of 4-propylheptan-4-ol is protonated by the acid catalyst.
Step 2: Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, leaving a stable tertiary carbocation (4-propylheptan-4-yl cation).
Step 3: Nucleophilic Attack by H₂O₂: A molecule of hydrogen peroxide attacks the carbocation.
Step 4: Deprotonation: A final deprotonation step yields this compound.
The efficiency of this method is demonstrated in the synthesis of analogous compounds like tert-butyl hydroperoxide from tert-butanol (B103910). polymtl.ca Various acid catalysts can be employed, and reaction conditions are typically optimized to maximize yield and minimize decomposition of the peroxide product.
Table 1: Representative Conditions for Synthesis of Tertiary Hydroperoxides from Tertiary Alcohols
| Tertiary Alcohol | Acid Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| tert-Butanol | H₂SO₄ | 50% H₂O₂ | None | High |
| 2-Phenyl-2-propanol | HClO₄ | 70% H₂O₂ | Diethyl Ether | ~80% |
This table presents data for analogous reactions and is intended to be illustrative of the general methodology.
The alkylation of hydroperoxides provides a versatile route to dialkyl peroxides and can be adapted for tertiary systems. wikipedia.org This method involves the reaction of a hydroperoxide salt (formed by deprotonation with a base) with an alkylating agent, such as an alkyl halide or alkyl sulfate. To synthesize a tertiary peroxol like this compound, one would start with hydrogen peroxide and an appropriate tertiary alkylating agent.
Alternatively, a more recently developed approach involves the two-fold alkylation of 1,1-dihydroperoxides followed by hydrolysis. nih.govunl.edu This method is particularly useful for creating primary and secondary alkyl hydroperoxides but highlights the principle of using alkylating agents to form O-O bonds. nih.govunl.edu For a tertiary system, the reaction would involve a tertiary electrophile. However, reports indicate that two-fold alkylation with a tertiary electrophile can be challenging, with monoalkylation or decomposition often occurring. nih.gov
A more direct route involves the O-alkylation of a pre-formed hydroperoxide. For instance, reacting a tertiary hydroperoxide with an alkyl halide in the presence of a base can yield an unsymmetrical dialkyl peroxide.
Tertiary hydroperoxides can be synthesized by the direct oxidation of hydrocarbons containing a tertiary carbon-hydrogen bond. thieme-connect.de This process, often referred to as autoxidation, typically involves the reaction of the hydrocarbon with molecular oxygen (O₂). The reaction proceeds via a free-radical chain mechanism and is often initiated by light, heat, or a radical initiator. The C-H bond at the tertiary position is preferentially attacked due to the relative stability of the resulting tertiary radical intermediate.
Applying this to 4-propylheptane (B1618057), the reaction with oxygen would selectively form this compound:
Initiation: A radical initiator abstracts a hydrogen atom from the tertiary carbon of 4-propylheptane, forming a 4-propylheptan-4-yl radical.
Propagation: This alkyl radical reacts with an oxygen molecule to form a peroxyl radical. The peroxyl radical then abstracts a hydrogen atom from another 4-propylheptane molecule to yield the desired this compound and a new alkyl radical, continuing the chain.
The oxidation of other substrates like alkenes can also lead to peroxide-containing compounds. lumenlearning.com For example, the ozonolysis of an appropriately substituted alkene in the presence of a hydroperoxide can form unsymmetrical geminal bisperoxides. researchgate.net While not a direct route to a simple peroxol, these methods showcase the use of oxidative processes on various functional groups to generate the O-O linkage.
Advanced and Catalytic Methods for Peroxol Synthesis
To improve selectivity, yield, and reaction conditions, advanced catalytic methods have been developed for peroxide synthesis. These often involve transition metal or organocatalysts to facilitate the desired transformations under milder conditions.
Transition metal catalysts, particularly those based on copper, iron, manganese, and cobalt, have proven effective in promoting peroxidation reactions. thieme-connect.deresearchgate.net These metals can catalyze the functionalization of C-H bonds, allowing for the direct introduction of a hydroperoxy group from reagents like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide. beilstein-journals.orgnih.govresearchgate.net
The general mechanism often involves the metal catalyst interacting with the peroxide to generate reactive radical species, such as tert-butoxy (B1229062) or tert-butylperoxy radicals. beilstein-journals.orgnih.gov These radicals can then abstract a hydrogen atom from a substrate, like an alkane, initiating a peroxidation sequence. The relative reactivity for C(sp³)-H functionalization typically follows the order: tertiary > secondary > primary, making this method highly suitable for synthesizing tertiary peroxols. thieme-connect.de
For example, a copper(I)-catalyzed reaction of a tertiary C-H bond with TBHP can lead to the formation of a tertiary peroxide. beilstein-journals.org This strategy could be applied to 4-propylheptane to selectively install the peroxol group at the 4-position.
Table 2: Examples of Metal-Catalyzed Peroxidation of C-H Bonds
| Substrate | Catalyst | Peroxide Source | Product Type | Reference |
|---|---|---|---|---|
| Diphenylacetonitrile | CuBr | TBHP | α-peroxy nitrile | beilstein-journals.org |
| Alkenes | FeCl₂ | TBHP / Aldehyde | β-peroxy ketone | beilstein-journals.orgnih.gov |
This table illustrates the versatility of metal catalysts in forming C-O-O bonds with various substrates.
Organocatalysis represents a green and sustainable alternative to metal-based systems for activating hydrogen peroxide. nih.govrsc.org Chiral organocatalysts, such as cinchona alkaloids, have been successfully employed in the enantioselective peroxidation of α,β-unsaturated ketones and enals. organic-chemistry.org
These catalysts typically function by activating the hydroperoxide or the substrate through non-covalent interactions, such as hydrogen bonding. In the context of synthesizing a chiral peroxol, an organocatalyst could facilitate the enantioselective addition of a hydroperoxide to a prochiral substrate.
For instance, a methodology developed for the peroxidation of enals using a chiral amine catalyst could, in principle, be adapted. organic-chemistry.org While the direct application to a saturated alkane like 4-propylheptane is not straightforward, this approach highlights the potential for creating complex chiral peroxides from functionalized starting materials under mild, metal-free conditions.
Green Chemistry Principles in Peroxol Synthesis
The synthesis of tertiary organic peroxols, such as this compound, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. msu.edu These principles focus on maximizing the incorporation of all materials used in the process into the final product (atom economy), using and generating substances that possess little to no toxicity, and designing energy-efficient processes. msu.edujocpr.com
A primary goal in the green synthesis of peroxols is to enhance atom economy . wikipedia.org Traditional synthesis routes can generate significant waste, whereas reactions with high atom economy maximize the incorporation of reactant atoms into the desired product. jocpr.comwikipedia.org Addition reactions, for instance, are considered highly atom-economical as they incorporate all reactant atoms into the final product, resulting in 100% atom economy. scranton.edujk-sci.com The development of catalytic systems is crucial for improving selectivity and efficiency, thereby increasing atom economy. buecher.de
The use of safer solvents and auxiliaries is another core principle. Many conventional organic solvents are hazardous. Green chemistry promotes the use of more benign alternatives, such as water or solvents derived from renewable feedstocks like bio-based ethanol. google.comsigmaaldrich.com The direct synthesis of hydrogen peroxide, a key reagent in peroxol formation, has been demonstrated in water with supercritical CO2, avoiding the need for organic solvents. rsc.orgresearchgate.net Research into solvent-free reaction conditions is also a significant area of interest. royalsocietypublishing.org
Employing catalysis over stoichiometric reagents is a fundamental aspect of green peroxol synthesis. msu.edu Catalysts, used in small amounts, can facilitate reactions with higher efficiency and selectivity, reducing waste. jk-sci.com For example, dirhodium(II) caprolactamate has been used as a catalyst with tert-butyl hydroperoxide (TBHP) for allylic oxidations. orgsyn.org Similarly, phosphomolybdic acid and Re2O7 have been shown to be effective catalysts for the synthesis of various organic peroxides. organic-chemistry.org Heterogeneous catalysts are particularly advantageous as they are often easily separated and recycled. buecher.de
The choice of oxidizing agent is also critical. Hydrogen peroxide (H₂O₂) is considered a green oxidant because its primary byproduct is water. youtube.com The direct synthesis of H₂O₂ from hydrogen and oxygen is an area of active research, aiming to provide a more sustainable alternative to the traditional anthraquinone (B42736) process, which uses toxic solvents and generates significant waste. sustainablereview.com Alternative approaches, such as electrochemical production using only water and electricity (preferably from renewable sources), are also being explored. sustainablereview.com
Recent advancements have focused on developing novel catalytic systems that are both efficient and environmentally friendly. For instance, an Au/CeO₂-catalyzed system using TBHP in aqueous media has been developed for the rapid oxidation of biomass-derived compounds. rsc.org Flow chemistry, particularly in microreactors, offers a safer and more efficient way to handle potentially explosive peroxide reactions, as demonstrated in the synthesis of TBHP from tert-butanol and hydrogen peroxide. researchgate.net
The following interactive table summarizes various catalytic systems used in the synthesis of organic peroxides, highlighting the catalyst, oxidant, and general substrate scope, reflecting the move towards greener synthetic methodologies.
| Catalyst | Oxidant | Substrate Type | Key Advantages |
| Dirhodium(II) caprolactamate | tert-Butyl hydroperoxide (TBHP) | Cyclic alkenes | High turnover rates, selective oxidation |
| Phosphomolybdic acid (PMA) | Hydrogen peroxide (H₂O₂) | Epoxides, Ketones | Mild reaction conditions, good yields |
| Rhenium(VII) oxide (Re₂O₇) | Hydrogen peroxide (H₂O₂) | Aldehydes, Ketones | Mild and efficient, high-yielding |
| Molybdenum(VI) oxide acetylacetonate (B107027) (MoO₂(acac)₂) | Hydrogen peroxide (H₂O₂) | Ketones, Ketals, Epoxides | High yields and chemoselectivity |
| Diruthenium(II,III) tetracarboxylates | tert-Butyl hydroperoxide (TBHP) | Organic sulfides | High turnover frequency, excellent selectivity |
| Gold/Ceria (Au/CeO₂) | tert-Butyl hydroperoxide (TBHP) | 5-Hydroxymethylfurfural | Rapid reaction, high selectivity in aqueous media |
Mechanistic Investigations of 4 Propylheptane 4 Peroxol Reactivity and Decomposition Pathways
Homolytic Cleavage of the Peroxide (O-O) Bond and Radical Generation
The defining characteristic of hydroperoxides is the inherent weakness of the oxygen-oxygen single bond, which predisposes the molecule to homolytic cleavage. This bond scission event is the primary step in generating highly reactive radical intermediates, namely an alkoxyl radical (RO•) and a hydroxyl radical (•OH).
Thermal Decomposition Kinetics and Thermodynamics
The application of thermal energy is a common method to induce the homolytic cleavage of the O-O bond in hydroperoxides. This process is a unimolecular, first-order reaction that produces the 4-propylheptan-4-oxyl radical and a hydroxyl radical.
The energy required for this bond scission is known as the Bond Dissociation Energy (BDE). For tertiary alkyl hydroperoxides, the O-O BDE typically falls in the range of 40-45 kcal/mol. acs.orgwayne.eduwayne.edu This value is significantly lower than that of C-C, C-H, or C-O bonds, making the peroxide bond the most likely site of thermal decomposition. Ab initio calculations for similar, simpler hydroperoxides provide insight into the expected BDE for 4-propylheptane-4-peroxol. acs.orgwayne.edu
| Compound | BDE (kcal/mol at 298 K) | Reference |
|---|---|---|
| Methyl Hydroperoxide (CH₃OOH) | ~45 | acs.orgwayne.edu |
| tert-Butyl Hydroperoxide ((CH₃)₃COOH) | ~42 | wayne.edu |
| Cumene (B47948) Hydroperoxide (C₆H₅C(CH₃)₂OOH) | ~41-43 | Data inferred from kinetic studies |
The kinetics of thermal decomposition for tertiary hydroperoxides have been extensively studied. epa.govacs.orgacs.org The rate of decomposition is highly dependent on temperature and the solvent environment. The Arrhenius parameters, specifically the activation energy (Ea) and the pre-exponential factor (A), quantify this temperature dependence.
| Compound | Solvent | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) | Reference |
|---|---|---|---|---|
| tert-Butyl Hydroperoxide | Styrene (B11656) | 30.7 | 1.1 x 10¹³ | acs.org |
| Cumene Hydroperoxide | Cumene | 29.1 | Data reported in various studies | epa.gov |
| Di-tert-butyl Peroxide | Various | 37.5 | 3.2 x 10¹⁶ | acs.org |
Photolytic Decomposition Mechanisms
In addition to heat, energy from electromagnetic radiation, particularly in the ultraviolet (UV) range, can induce the decomposition of hydroperoxides. This process, known as photolysis, also results in the homolytic cleavage of the O-O bond. stackexchange.com The absorption of a photon with sufficient energy excites the hydroperoxide molecule, leading to the formation of an alkoxyl radical and a hydroxyl radical. stackexchange.comroyalsocietypublishing.org
The efficiency of this photochemical process is described by the quantum yield (Φ), which is the number of molecules decomposed per photon absorbed. In the gas phase, the quantum yield for hydroperoxide decomposition can approach 2, as two radical products are formed from a single photochemical event. acs.org However, in the liquid phase, the primary radicals are formed within a "solvent cage." They can either diffuse apart to become free radicals or recombine before escaping this cage, which often results in a quantum yield of less than unity for the net production of free radicals. acs.orgarxiv.org While specific data for this compound is unavailable, studies on hydrogen peroxide and t-butyl hydroperoxide confirm this general mechanism. royalsocietypublishing.orgresearchgate.net The photolysis of H₂O₂ in aqueous solution, for example, is a well-studied system for generating hydroxyl radicals. nih.gov
Redox-Initiated Radical Formation
The decomposition of hydroperoxides can be catalyzed at significantly lower temperatures through redox reactions, often involving transition metal ions with multiple stable oxidation states, such as iron (Fe) or copper (Cu). researchgate.net This process is particularly efficient and forms the basis of Fenton and Fenton-like chemistry. waterandwastewater.comwikipedia.org
The reaction involves a one-electron transfer from the reduced form of the metal ion (e.g., Fe²⁺) to the hydroperoxide. This cleaves the O-O bond, generating an alkoxyl radical, a hydroxide (B78521) ion, and the oxidized metal ion (e.g., Fe³⁺). wikipedia.orgbyjus.com
Reaction: ROOH + Fe²⁺ → RO• + OH⁻ + Fe³⁺
The metal ion can then participate in a catalytic cycle. The oxidized form (Fe³⁺) can be reduced back to its active state (Fe²⁺) by another molecule of the hydroperoxide, although this step is generally slower. wikipedia.org
Reaction: ROOH + Fe³⁺ → ROO• + H⁺ + Fe²⁺
This redox-initiated method provides a low-energy pathway for radical generation, enabling reactions to proceed under mild conditions where thermal decomposition would be negligible. medcraveonline.com
Peroxyl Radical Chemistry Derived from this compound
The chemistry of this compound is intrinsically linked to the formation and subsequent reactions of the 4-propylheptan-4-ylperoxyl radical (ROO•). This radical is a key intermediate in autoxidation processes and atmospheric chemistry.
Formation and Stability of Tertiary Alkylperoxyl Radicals (ROO•)
The 4-propylheptan-4-ylperoxyl radical is formed by the rapid, diffusion-controlled reaction between the corresponding 4-propylheptan-4-yl tertiary alkyl radical (R•) and molecular oxygen (O₂). nist.gov
Reaction: R• + O₂ → ROO•
The stability of the resulting tertiary alkylperoxyl radical is influenced by the stability of the parent alkyl radical. Tertiary alkyl radicals are more stable than their secondary and primary counterparts due to the electron-donating effects of the alkyl groups via hyperconjugation, which helps to delocalize the unpaired electron. acs.org The O-H bond dissociation energy of the parent hydroperoxide can also be used as a measure of the peroxyl radical's stability. researchgate.net
**3.2.2. Bimolecular Reactions of Peroxyl Radicals (e.g., self-reactions, cross-reactions with other radicals like HO₂, NO, NO₂) **
Once formed, the 4-propylheptan-4-ylperoxyl radical can undergo several bimolecular reactions, which can either terminate or propagate radical chains.
Self-Reactions: The self-reaction between two tertiary alkylperoxyl radicals is notably slower than the analogous reactions for primary or secondary peroxyl radicals. nist.govrsc.org The reaction proceeds through the formation of an unstable tetroxide intermediate (ROOOOR). nih.govacs.org Unlike primary and secondary peroxyl radicals, tertiary systems cannot undergo the Russell mechanism to form an alcohol and a ketone because they lack an α-hydrogen atom. nih.govresearchgate.net Instead, the primary decomposition pathway for the tetroxide is the cleavage of the central O-O bond to yield two alkoxyl radicals and a molecule of oxygen. rsc.orgresearchgate.net The resulting alkoxyl radicals may then escape the solvent cage to participate in further reactions or combine to form a stable dialkyl peroxide. researchgate.net
Reaction: 2 ROO• ⇌ [ROOOOR] → 2 RO• + O₂ (cage) → Products
Cross-Reactions with HO₂: In environments with low concentrations of nitrogen oxides (NOₓ), the reaction with the hydroperoxyl radical (HO₂•) is a significant termination pathway. nih.gov This reaction regenerates the parent hydroperoxide, this compound, and molecular oxygen. rsc.orgresearchgate.net
Reaction: ROO• + HO₂• → ROOH + O₂
Cross-Reactions with NO: The reaction with nitric oxide (NO•) is a critical propagation step in atmospheric chemistry. acs.org It is typically very fast and results in the formation of the corresponding alkoxyl radical (4-propylheptan-4-oxyl) and nitrogen dioxide (NO₂). nih.gov A minor channel can lead to the formation of a stable organic nitrate (B79036) (RONO₂). researchgate.net
Reaction: ROO• + NO• → RO• + NO₂
Cross-Reactions with NO₂: The reaction with nitrogen dioxide (NO₂•) is generally considered a termination reaction that forms a tertiary alkyl peroxynitrate (ROONO₂). nih.gov This reaction is reversible, and the peroxynitrate can thermally decompose back into the reactant radicals, acting as a temporary reservoir for both ROO• and NO₂. researchgate.net
Reaction: ROO• + NO₂• ⇌ ROONO₂
Unimolecular Isomerization Pathways of Peroxyl Radicals
The 4-propylheptane-4-peroxyl radical is a tertiary peroxyl radical. Unimolecular reactions, such as isomerization via intramolecular hydrogen shifts, are crucial pathways in the atmospheric and combustion chemistry of many organic molecules. nih.govresearchgate.net These reactions can compete with bimolecular reactions and are highly dependent on the structure of the radical. nih.gov
For a peroxyl radical, isomerization typically involves the abstraction of a hydrogen atom from a carbon atom within the same molecule by the peroxyl group, forming a hydroperoxyalkyl radical (QOOH). The rate of these H-shifts is highly dependent on the size of the transition state ring, with 1,5 and 1,6 H-shifts (involving 6- and 7-membered transition states, respectively) being the most favorable.
In the hypothetical case of the 4-propylheptane-4-peroxyl radical, potential H-shift reactions could occur from various positions on the propyl or heptyl chains. The favorability of each pathway would depend on the transition state energy. It is generally understood that tertiary peroxyl radicals have slower self- and cross-reaction rates compared to primary and secondary ones, which may increase the relative importance of unimolecular pathways. nih.govacs.org However, without specific computational or experimental data for the 4-propylheptane-4-peroxyl radical, the dominant isomerization pathways and their reaction rates remain undetermined.
Table 1: Plausible, Hypothetical Unimolecular H-Shift Reactions for the 4-Propylheptane-4-peroxyl Radical
| H-Shift Type | Hydrogen Source | Transition State Size | Product Type |
| 1,5-H shift | C-6 of heptyl chain | 6-membered ring | γ-Hydroperoxyalkyl radical |
| 1,6-H shift | C-7 of heptyl chain | 7-membered ring | δ-Hydroperoxyalkyl radical |
| 1,5-H shift | C-2' of propyl chain | 6-membered ring | γ-Hydroperoxyalkyl radical |
| 1,6-H shift | C-3' of propyl chain | 7-membered ring | δ-Hydroperoxyalkyl radical |
This table is illustrative of potential pathways and is not based on experimental data for this compound.
Rearrangement Reactions Involving Peroxol Intermediates (e.g., Baeyer-Villiger, Criegee, Hock, Kornblum-DeLaMare)
Organic peroxides and hydroperoxides are known to undergo a variety of rearrangement reactions, often catalyzed by acids or bases. beilstein-journals.orgnih.gov These reactions are fundamental in both industrial synthesis and biological processes. beilstein-journals.org
Hock Rearrangement: This is an acid-catalyzed rearrangement of hydroperoxides, famously used in the industrial production of phenol (B47542) from cumene hydroperoxide. beilstein-journals.org For a tertiary hydroperoxide like this compound, acid catalysis would likely lead to protonation of the hydroperoxide group, followed by the elimination of water and migration of one of the alkyl groups (a propyl group) to the resulting electron-deficient oxygen. This would generate a carbocation intermediate, which would then be hydrated to yield a hemiacetal. The hemiacetal would subsequently decompose to form 4-heptanone (B92745) and propanol.
Baeyer-Villiger Oxidation: This reaction typically involves the oxidation of a ketone to an ester using a peroxyacid. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The key intermediate in this reaction is often referred to as a Criegee intermediate. beilstein-journals.org While this compound itself would not undergo a classic Baeyer-Villiger reaction, it could theoretically act as the oxidant, analogous to hydrogen peroxide or peroxyacids, in the presence of a ketone and a suitable catalyst. organic-chemistry.org
Criegee Rearrangement: This rearrangement involves the acid-catalyzed cleavage of a C-C bond in tertiary alcohols treated with peroxyacids, proceeding through a hydroperoxy-ether intermediate. It is mechanistically related to the Baeyer-Villiger and Hock rearrangements. rsc.org
Kornblum-DeLaMare Rearrangement: This reaction is a base-catalyzed conversion of a primary or secondary organic peroxide into a ketone and an alcohol. wikipedia.orgrsc.org A key requirement for the mechanism is the presence of an acidic α-hydrogen on the carbon atom bearing the peroxide group. wikipedia.orgresearchgate.net Since this compound is derived from a tertiary carbon, it lacks this α-hydrogen. Therefore, it would not be expected to undergo a Kornblum-DeLaMare rearrangement via the standard mechanism. Base-induced decomposition for tertiary hydroperoxides without an α-hydrogen proceeds through different pathways. nih.gov
Reaction with Transition Metals and Their Role in Peroxyl Radical Chemistry
Transition metals can play a significant role in the chemistry of hydroperoxides and peroxyl radicals, primarily by facilitating redox reactions. nih.gov The interaction of hydroperoxides with transition metals like iron, cobalt, or copper is fundamental to processes such as autoxidation and Fenton-like chemistry.
A general reaction involves the one-electron reduction of the hydroperoxide by a lower-oxidation-state metal ion (e.g., Fe²⁺) to generate an alkoxy radical and a hydroxide ion, with the metal being oxidized (e.g., to Fe³⁺).
ROOH + Mⁿ⁺ → RO• + OH⁻ + M⁽ⁿ⁺¹⁾⁺
Conversely, a higher-oxidation-state metal ion (e.g., Fe³⁺) can react with the hydroperoxide to produce a peroxyl radical and a proton, while the metal is reduced (e.g., to Fe²⁺).
ROOH + M⁽ⁿ⁺¹⁾⁺ → ROO• + H⁺ + Mⁿ⁺
For this compound, these reactions would lead to the formation of the 4-propylheptane-4-alkoxy radical and the 4-propylheptane-4-peroxyl radical, respectively. These highly reactive radical intermediates can then initiate further reactions, such as hydrogen abstraction or β-scission. For instance, the 4-propylheptane-4-alkoxy radical could undergo C-C bond cleavage (β-scission) to yield a propyl radical and 4-heptanone, or an ethyl radical and 5-nonanone, with the regioselectivity depending on the relative stability of the resulting alkyl radical. researchgate.net
Role of 4 Propylheptane 4 Peroxol and Analogs in Contemporary Organic Synthesis
Application as Oxidizing Agents
Tertiary alkyl hydroperoxides are widely employed as oxidants due to their stability, solubility in organic solvents, and selective reactivity, often enhanced by metal catalysts. wikipedia.org
The transfer of an oxygen atom to an alkene to form an epoxide is a fundamental transformation in organic synthesis. Tertiary alkyl hydroperoxides like TBHP are highly effective reagents for this purpose, particularly in two major types of reactions: the epoxidation of electron-deficient alkenes and metal-catalyzed epoxidations.
The Weitz-Scheffer reaction involves the base-mediated epoxidation of α,β-unsaturated carbonyl compounds. nih.gov Under basic conditions, the hydroperoxide forms a nucleophilic anion that adds to the β-carbon of the enone in a conjugate addition, followed by intramolecular ring closure to form the epoxide and displace the tertiary alcohol. nih.gov This method is valued for its mild conditions and high selectivity for electron-poor double bonds. nih.gov
Furthermore, metal complexes can catalyze the epoxidation of a wide range of alkenes using alkyl hydroperoxides as the terminal oxidant. acs.org For instance, molybdenum-based catalysts are used in the industrial Halcon process for the production of propylene (B89431) oxide from propylene and an alkyl hydroperoxide. wikipedia.org Other metals like vanadium, titanium, and manganese are also effective catalysts, enabling transformations such as the renowned Sharpless asymmetric epoxidation of allylic alcohols. wikipedia.orgatamanchemicals.com
| Substrate | Oxidant/Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Cyclohexen-1-one | tert-Butyl hydroperoxide (TBHP) / DBU | 2,3-Epoxycyclohexanone | 83.4% | nih.gov |
| α,β-Unsaturated Ketones | TBHP / Yb-based amide & Chiral Proligand | Chiral Epoxy Ketones | Excellent yields, up to 99% ee | organic-chemistry.org |
| α,β-Unsaturated Ketones | Cumene (B47948) hydroperoxide / La-BINOL complex | Chiral Epoxy Ketones | Good to excellent yields, >99% ee | organic-chemistry.org |
| Cyclic Alkenes (e.g., Cyclohexene) | TBHP / Na-Tiβ Zeolites | Cyclohexene oxide | ~90% selectivity at lower conversion | researchgate.net |
Alkyl hydroperoxides are also utilized in hydroxylation reactions, which introduce hydroxyl (-OH) groups into organic molecules. A notable application is the osmium-catalyzed vicinal dihydroxylation of olefins under alkaline conditions, where TBHP can be used as the stoichiometric oxidant to regenerate the active osmium(VIII) species. atamanchemicals.com This allows for the use of osmium tetroxide in catalytic amounts.
Another significant application is the oxidation of arylboronic acids to phenols. researchgate.net This transformation is a crucial step in many synthetic sequences, particularly in the context of Suzuki coupling follow-up reactions. The reaction typically proceeds under basic conditions where the hydroperoxide anion attacks the boron atom, facilitating a rearrangement that results in the formation of a borate (B1201080) ester, which is then hydrolyzed to the phenol (B47542).
| Substrate | Reagent System | Transformation | Key Feature | Reference |
|---|---|---|---|---|
| Olefins | tert-Butyl hydroperoxide (TBHP) / OsO₄ (catalytic) | Vicinal Dihydroxylation | TBHP serves as a co-oxidant. | atamanchemicals.com |
| Arylboronic Acids | Alkyl peroxides / Base | Oxidative Hydroxylation to Phenols | Common method for converting boronic acids. | researchgate.net |
| Aryl Alkenes | TBHP / Iodine (catalyst) in water | Vicinal Dihydroxylation | Environmentally friendly conditions. | organic-chemistry.org |
The versatility of tertiary alkyl hydroperoxides extends to the selective oxidation of various functional groups, often dependent on the catalytic system employed.
Alcohols: The oxidation of secondary alcohols to ketones is a common and important reaction. researchgate.netmdpi.com Catalytic systems involving metals such as chromium, vanadium, copper, or zirconium can efficiently mediate this transformation using TBHP as the terminal oxidant. researchgate.netgoogle.com This method is often preferred over those using stoichiometric chromium(VI) reagents due to milder reaction conditions and reduced toxic waste. Primary alcohols can also be oxidized, typically to aldehydes or, with more vigorous conditions, to carboxylic acids. organic-chemistry.orgmdpi.com
Alkenes: Beyond epoxidation, alkyl hydroperoxides can participate in the allylic oxidation of alkenes, where a C-H bond adjacent to the double bond is oxidized. This reaction is often catalyzed by selenium dioxide or copper complexes.
Ketones: While less common than the oxidation of alcohols or alkenes, ketones can undergo oxidation in the presence of hydroperoxides. For instance, some catalytic systems can promote the formation of esters from cyclic ketones in a Baeyer-Villiger type oxidation, though peroxy acids are more traditional reagents for this purpose. youtube.com
| Substrate Type | Substrate Example | Reagent/Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Secondary Alcohol | Cyclohexanol | TBHP / Cr catalyst | Cyclohexanone | 78% | google.com |
| Secondary Alcohol | Various benzylic alcohols | TBHP / V/SiO₂ | Corresponding ketones | Good to excellent | researchgate.net |
| Primary Alcohol | Benzyl alcohol | TBHP / Bismuth(III) oxide | Benzoic acid | Good | organic-chemistry.org |
| Alkane | Cyclohexane | TBHP / Fe complex | Cyclohexanol & Cyclohexanone | - | mdpi.com |
Initiation of Radical Chain Reactions in Organic Transformations
A defining characteristic of organic peroxides is the inherent weakness of the oxygen-oxygen single bond. uci.edu This bond can undergo homolytic cleavage upon exposure to heat, UV light, or through a redox reaction with a transition metal, generating highly reactive free radicals. uci.edulibretexts.org In the case of a tertiary alkyl hydroperoxide like 4-propylheptane-4-peroxol or its analog TBHP, this cleavage produces an alkoxyl radical (RO•) and a hydroxyl radical (•OH), or in metal-catalyzed systems, peroxyl radicals (ROO•) can also be formed. beilstein-journals.orgnih.gov
These generated radicals serve as excellent initiators for a wide variety of radical chain reactions. uci.edupolymtl.ca In polymer chemistry, they are extensively used to initiate the polymerization of monomers like styrenes, acrylates, and vinyl chloride. nih.gov
In synthetic organic chemistry, these radical initiators enable numerous transformations. The classic example is the anti-Markovnikov addition of hydrogen bromide to alkenes, where the presence of a peroxide reverses the usual regioselectivity of the electrophilic addition. uci.edu More advanced applications involve multi-component reactions where radicals generated from the hydroperoxide participate in cascades of bond-forming events. beilstein-journals.orgnih.gov For example, an acyl radical, formed by hydrogen abstraction from an aldehyde by a tert-butoxy (B1229062) radical, can add to an alkene; the resulting alkyl radical can then be trapped by a tert-butylperoxy radical to form a β-peroxy ketone. beilstein-journals.org This ability to generate carbon- and oxygen-centered radicals makes alkyl hydroperoxides key components in the expanding field of radical-mediated synthesis. beilstein-journals.orgnih.gov
Polymerization Initiation Mechanisms and Applications of 4 Propylheptane 4 Peroxol
Free Radical Polymerization Initiation by Organic Peroxides
Free radical polymerization is a fundamental method for synthesizing a wide variety of polymers. wikipedia.org This process is initiated by substances that can generate radical species under mild conditions, with organic peroxides being a prominent class of such initiators. wikipedia.org These compounds are characterized by a weak oxygen-oxygen bond that can readily undergo homolytic cleavage to produce two free radicals. wikipedia.org This initiation step is the cornerstone of polymerization for numerous monomers, including those used in acrylics, unsaturated polyesters, and vinyl ester resins. wikipedia.org
Mechanism of Radical Generation and Propagation
The initiation of free radical polymerization by organic peroxides is a two-step process. First, the organic peroxide decomposes to form two free radicals. slideshare.net This decomposition is typically induced by heat (thermolysis) or, in some cases, by light (photolysis). slideshare.net The rate of this decomposition is highly dependent on the temperature and the specific structure of the peroxide. pergan.com
Once the initial free radicals (R-O•) are generated, they react with a monomer molecule (M) to form a new, larger radical. uvebtech.com This new radical then continues to react with other monomer molecules in a chain reaction known as propagation. During propagation, the polymer chain grows rapidly by the sequential addition of monomer units. wikipedia.org This process continues until the growing chain is terminated.
The general mechanism can be summarized as follows:
Initiation (Radical Generation): ROOR → 2 RO•
Initiation (Chain Initiation): RO• + M → ROM•
Propagation: ROM• + n(M) → ROM(M)n•
Termination, the final stage, can occur through several mechanisms, including the combination of two growing radical chains or disproportionation, where a hydrogen atom is transferred from one chain to another. uvebtech.com
Influence of Peroxol Structure on Initiation Efficiency
The structure of an organic peroxide significantly influences its effectiveness as a polymerization initiator. researchgate.net The rate of decomposition, and thus the rate of radical generation, is a key factor. This is often characterized by the peroxide's half-life, which is the time it takes for half of the peroxide to decompose at a given temperature. pergan.com Different classes of organic peroxides, such as dialkyl peroxides, diacyl peroxides, peroxyesters, and peroxyketals, exhibit different half-life temperatures. pergan.comresearchgate.net
The stability of the resulting radicals also plays a crucial role. For instance, t-amyl derivatives of organic peroxide initiators tend to produce resins with lower molecular weights compared to their t-butyl counterparts. tandfonline.com The choice of initiator also affects the final properties of the polymer, such as molecular weight distribution and color. tandfonline.comarkema.com For example, the use of certain azo initiators can lead to discoloration in acrylic resins, a problem that can be mitigated by selecting appropriate organic peroxide initiators. tandfonline.com
Specific Applications in Polymer Systems
Organic peroxides are versatile initiators used in a wide array of polymerization applications, from the production of commodity plastics to the formulation of advanced composite materials. pergan.com Their utility stems from the ability to control the initiation of polymerization through temperature, allowing for process-specific curing profiles. pergan.com
Thermally Initiated Polymerization (e.g., acrylic, unsaturated polyester (B1180765), vinyl ester resins)
Thermal initiation is a common method for curing various resin systems. Organic peroxides are selected based on their decomposition temperature to match the desired curing temperature of the resin system. pergan.com
Acrylic Resins: The synthesis of acrylic resins often involves solution polymerization at temperatures above 100°C. tandfonline.com Organic peroxides such as peroxyesters, peroxyketals, and dialkyl peroxides are chosen so that their half-life at the reaction temperature is within a few minutes. tandfonline.com The selection of the initiator can influence the molecular weight, polydispersity, and viscosity of the final acrylic resin. arkema.com
Unsaturated Polyester Resins (UPRs): The curing of UPRs is a free-radical copolymerization process involving a cross-linking monomer, typically styrene (B11656). kompozit.org.tr This process is initiated by the decomposition of an organic peroxide, which can be triggered by heat or by the addition of an accelerator at ambient temperature. resitan.netup-resin.com Common peroxides for the hot curing of UPRs include peresters like tert-Butyl peroxybenzoate and perketals. pergan.com
Vinyl Ester Resins: Similar to UPRs, vinyl ester resins are cured via free-radical polymerization initiated by organic peroxides. wikipedia.org The choice of initiator and any accompanying promoters is crucial for achieving a complete cure and avoiding defects like gas entrapment in the final product. google.com Methyl ethyl ketone peroxide (MEKP) is a commonly used initiator for the ambient cure of vinyl ester resins, often in combination with a cobalt promoter. compositesone.cominterplastic.com
| Resin Type | Common Peroxide Initiators | Typical Curing Temperature Range (°C) |
|---|---|---|
| Acrylic Resins | Peroxyesters, Peroxyketals, Dialkyl peroxides | 100 - 160 |
| Unsaturated Polyester Resins | tert-Butyl peroxybenzoate, Perketals | 80 - 160 |
| Vinyl Ester Resins | Methyl ethyl ketone peroxide (MEKP), Benzoyl peroxide (BPO) | Ambient - 150 |
Design of Self-Healing Polymer Systems
A novel application for organic peroxides is in the development of self-healing polymers. rsc.org One common approach involves the encapsulation of a healing agent (monomer) and a separate encapsulation of the initiator. illinois.edu When the material is damaged, the microcapsules rupture, releasing the monomer and initiator, which then polymerize to heal the crack. rsc.org
For this system to be effective, the initiator must remain stable within its microcapsule until damage occurs and then efficiently initiate the polymerization of the healing agent. illinois.edu Benzoyl peroxide (BPO) has been identified as a promising initiator for such systems, particularly in acrylic-based self-healing materials. illinois.edu The compatibility of the initiator with the matrix resin is also a critical consideration. For instance, in vinyl ester resins that are cured with peroxides, the encapsulated initiator for the self-healing functionality must be protected to prevent premature reaction. rsc.org
Curing of Resins and Composites
The curing of resins and composites is a primary industrial application of organic peroxides. pergan.com The process involves the transformation of a liquid resin into a solid, three-dimensional network through cross-linking polymerization. pergan.com Organic peroxides act as the source of free radicals that initiate this cross-linking reaction. pergan.com
The choice of peroxide and curing conditions (temperature and use of accelerators) determines the curing characteristics, such as gel time, cure time, and the final properties of the composite material. pergan.com For example, in "cold curing" systems, accelerators like cobalt salts or tertiary amines are used to promote the decomposition of peroxides at ambient temperatures. pergan.com In "hot curing," the decomposition of the peroxide is achieved by applying external heat. pergan.com Different types of peroxides, including ketone peroxides, hydroperoxides, and diacyl peroxides, are used depending on the specific application and desired curing profile. turkchem.net
| Curing System | Initiator Type | Activator | Typical Temperature |
|---|---|---|---|
| Cold Curing | Ketone Peroxides (e.g., MEKP), Diacyl Peroxides (e.g., BPO) | Cobalt Salts, Tertiary Amines | Ambient |
| Hot Curing | Peresters, Peroxyketals, Dialkyl Peroxides | Heat | > 80°C |
Advanced Analytical and Spectroscopic Characterization of Organic Peroxols
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure of organic peroxols and assessing the purity of samples. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Peroxide Analysis
NMR spectroscopy is a powerful tool for the structural analysis of organic hydroperoxides. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the nuclei within the molecule.
¹H NMR Spectroscopy: The most characteristic feature in the ¹H NMR spectrum of a hydroperoxide is the signal from the hydroperoxy proton (-OOH). This proton is highly deshielded and appears as a singlet far downfield, typically in the range of δ 10.0–12.5 ppm. acs.orgnih.gov This distinct chemical shift is a primary indicator of the hydroperoxide functional group. For 4-Propylheptane-4-peroxol, the protons on the alkyl chains would appear in the typical upfield region (δ 0.8–1.5 ppm).
¹³C NMR Spectroscopy: In ¹³C NMR, the carbon atom directly bonded to the hydroperoxy group (C-OOH) is significantly influenced by the electronegative oxygen atoms. libretexts.org This results in a downfield chemical shift, typically observed in the range of δ 70–85 ppm. tandfonline.combhu.ac.in For this compound, the quaternary carbon at the 4-position would be expected to resonate in this region. Other aliphatic carbons in the propyl and heptyl chains would appear at higher fields (further upfield). libretexts.orgchemguide.co.uk
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | R-OOH | 10.0 - 12.5 |
| ¹³C | R₃C-OOH | 70 - 85 |
| ¹H | Alkyl (CH, CH₂, CH₃) | 0.8 - 2.0 |
| ¹³C | Alkyl (CH, CH₂, CH₃) | 10 - 40 |
Mass Spectrometry for Decomposition Product Identification
Mass spectrometry (MS) is crucial for determining the molecular weight of the peroxol and for identifying its decomposition products. Due to the thermal instability of the peroxide bond, molecular ions are often weak or absent in standard electron ionization (EI) mass spectra. rsc.org Softer ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), are often employed. copernicus.orgresearchwithrutgers.comcopernicus.org
A common analytical strategy involves forming an ammonium (B1175870) adduct of the molecular ion ([M+NH₄]⁺) in the ion source. copernicus.org During tandem mass spectrometry (MS/MS), this adduct undergoes characteristic fragmentation. For hydroperoxides, a neutral loss of 51 Da is frequently observed, which corresponds to the combined loss of a hydrogen peroxide molecule (H₂O₂) and ammonia (B1221849) (NH₃). copernicus.orgcopernicus.org Other fragmentation pathways include the cleavage of the weak O-O bond and the loss of alkyl radicals from the parent structure. researchgate.netlibretexts.orgresearchgate.net
| Ionization Mode | Parent Ion | Characteristic Fragment / Neutral Loss | Significance |
|---|---|---|---|
| APCI-MS/MS | [M+NH₄]⁺ | Neutral Loss of 51 Da | Indicates loss of [H₂O₂ + NH₃], characteristic of hydroperoxides. copernicus.orgcopernicus.org |
| ESI-MS/MS | [M+H]⁺ | Neutral Loss of 34 Da | Indicates loss of H₂O₂, another key fragmentation for hydroperoxides. copernicus.org |
| EI-MS | M⁺ (often unobserved) | [M - •OH]⁺, [M - •OOH]⁺ | Cleavage of the peroxide and adjacent bonds. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For a hydroperoxide like this compound, the key absorptions are related to the O-H and O-O bonds.
O-H Stretch: The hydroxyl group of the peroxol gives rise to a broad absorption band in the region of 3200–3600 cm⁻¹. wvu.edu This broadening is due to hydrogen bonding.
C-H Stretch: The stretching vibrations of the C-H bonds in the propyl and heptyl alkyl chains are observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). wvu.edu
O-O Stretch: The peroxide O-O stretching vibration is inherently weak and appears in the fingerprint region, typically between 800 and 900 cm⁻¹. This band can be difficult to assign definitively due to its low intensity and overlap with other signals.
Chromatographic Methods for Separation and Quantification (e.g., GC, HPLC)
Chromatographic techniques are essential for separating peroxols from complex mixtures and for their precise quantification. researchgate.net Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized, each with specific considerations for peroxide analysis.
Gas Chromatography (GC): GC can be used for the analysis of volatile and thermally stable peroxides. semanticscholar.org However, many organic peroxides, including tertiary hydroperoxides, are prone to thermal decomposition at the high temperatures often used in GC injectors and columns. aidic.itnih.gov This can lead to inaccurate quantification and the detection of decomposition products rather than the intact peroxol. Therefore, GC methods for peroxides require careful optimization with low injector and oven temperatures and may use more inert column materials to minimize on-column degradation. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the more prevalent and reliable method for analyzing thermally labile compounds like organic peroxols, as it operates at or near ambient temperature. thermofisher.comametsoc.org Reversed-phase HPLC on a C18 column is commonly employed for the separation of hydroperoxides. thermofisher.com Detection can be achieved through various means, including UV absorbance (if the molecule contains a chromophore), or more commonly, through post-column derivatization followed by fluorescence or electrochemical detection for higher sensitivity and selectivity. thermofisher.comametsoc.orgnih.gov
| Parameter | Typical Condition for Alkyl Hydroperoxide Analysis |
|---|---|
| Technique | Reversed-Phase HPLC |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures, often with a buffer. thermofisher.com |
| Detection | Reductive Electrochemical Detection, Post-column derivatization with fluorescence or chemiluminescence. thermofisher.comnih.gov |
Chemiluminescence-Based Detection Methods for Peroxides
Chemiluminescence (CL) detection offers exceptionally high sensitivity for the quantification of peroxides and is often coupled with HPLC for the analysis of complex samples. nih.gov These methods are based on chemical reactions that produce light, where the intensity of the emitted light is proportional to the concentration of the peroxide.
Two common chemiluminescence systems are:
Luminol System: In the presence of a catalyst (like hemin (B1673052) or certain metal ions), peroxides oxidize luminol, leading to the emission of a characteristic blue light at approximately 425 nm. physicsopenlab.orgnih.gov This reaction is highly sensitive and can be adapted for post-column HPLC detection. nih.gov
Peroxyoxalate System: This system involves the reaction of the peroxide with an oxalate (B1200264) ester (like bis(2,4,6-trichlorophenyl)oxalate, TCPO) in the presence of a fluorescent dye. nih.govacs.org The reaction generates a high-energy intermediate that excites the fluorophore, which then emits light upon returning to its ground state. berkeley.edu The peroxyoxalate method is known for its high efficiency and sensitivity, capable of detecting peroxides at nanomolar concentrations. nih.govberkeley.edu
These highly sensitive detection methods are particularly valuable for trace analysis of peroxides in various matrices. nih.govacs.orgresearchgate.net
Future Research Avenues and Interdisciplinary Prospects
Development of Novel and Sustainable Synthetic Routes
The synthesis of tertiary hydroperoxides is an area ripe for innovation, moving away from traditional methods that may involve harsh reagents or produce significant waste. Future research into the synthesis of 4-Propylheptane-4-peroxol could focus on green chemistry principles.
Key Research Targets:
Aerobic Oxidation: Investigating the direct, metal-catalyzed aerobic oxidation of 4-propylheptane (B1618057) would be a primary goal. This approach utilizes molecular oxygen as the oxidant, offering a highly sustainable route. whiterose.ac.uk
Photocatalysis: The use of light-driven reactions, potentially catalyzed by sensitizers like Eosin Y with blue LED light, could provide a mild and environmentally friendly method for its synthesis. organic-chemistry.org
Enzymatic Synthesis: Exploring biocatalytic routes using enzymes like lipoxygenases or custom-designed enzymes could offer unparalleled selectivity and sustainability.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound could enhance safety and scalability, minimizing the risks associated with handling peroxide compounds.
A comparative table of potential synthetic methods is presented below.
| Synthesis Method | Potential Catalyst | Oxidant | Advantages | Research Focus |
| Direct Autoxidation | Cobalt or Manganese salts | Air / O₂ | Low-cost reagents | Optimizing selectivity to the tertiary hydroperoxide over alcohol byproducts. |
| Catalytic Oxidation | Molybdenum or Vanadium complexes | H₂O₂ | High yields and selectivity | Development of reusable heterogeneous catalysts. polymtl.ca |
| Photocatalytic Oxygenation | Eosin Y / Organic Dyes | O₂ / Blue light | Mild conditions, sustainable | Improving quantum yield and substrate scope for alkanes. organic-chemistry.org |
| Epoxide Ring Opening | Acid or Base catalysts | H₂O₂ | Controlled, specific synthesis | Synthesis of the precursor epoxide from 4-propyl-3-heptene. mdpi.com |
Exploration of New Catalytic Applications in Selective Oxidations
Tertiary hydroperoxides are valuable oxidants in organic synthesis, often serving as a source of oxygen atoms in catalytic cycles. frontiersin.org this compound could serve as a bespoke oxidant, with its bulky alkyl groups potentially influencing selectivity in substrate-catalyst interactions.
Potential Applications:
Epoxidation of Alkenes: Research could explore its use with metal catalysts (e.g., titanium, molybdenum, iron) for the selective epoxidation of various olefins. frontiersin.org The non-polar nature of the 4-propylheptyl group might enhance solubility in non-polar solvents, benefiting certain transformations.
Allylic Oxidation: As a source of peroxyl radicals, it could be employed in dirhodium-catalyzed allylic oxidations of complex molecules, a fundamental transformation in synthetic chemistry. nih.gov
Hydroxylation of C-H Bonds: Investigations into its ability to participate in the catalyzed hydroxylation of unactivated C-H bonds would be a significant area, potentially leading to new methods for functionalizing hydrocarbons.
Asymmetric Oxidations: In conjunction with chiral catalysts, this compound could be tested as an oxidant in asymmetric synthesis, where the steric profile of the hydroperoxide could play a crucial role in enantioselectivity.
Advanced Materials Science Applications beyond Traditional Polymerization
Organic peroxides are widely used as radical initiators in the polymer industry. pergan.compergan.com The specific decomposition kinetics of this compound could offer advantages in creating novel polymers and advanced materials.
Future Directions:
Controlled Radical Polymerization (CRP): Investigating its use as an initiator in CRP techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) could lead to the synthesis of polymers with well-defined architectures and low polydispersity.
High-Performance Polymers: Its thermal stability and decomposition profile could be tailored for the curing of high-performance resins used in composites for the aerospace and automotive industries.
Functional Coatings: The compound could be used to initiate the grafting of polymer chains onto surfaces, creating functional coatings with specific properties like hydrophobicity, biocompatibility, or anti-fouling characteristics.
Biodegradable Polymers: Research into its application for initiating the polymerization of monomers derived from renewable resources could contribute to the development of more sustainable plastics.
The thermal decomposition rate, often characterized by its half-life at various temperatures, is a critical parameter for these applications. pergan.com
| Temperature (°C) | Expected Half-Life (t½) | Application |
| 80-100 | ~10 hours | Curing of unsaturated polyester (B1180765) resins. |
| 100-120 | ~1 hour | Standard polymerization of monomers like styrene (B11656) or acrylates. pergan.com |
| 140-160 | ~1 minute | High-temperature applications, crosslinking of elastomers. |
Deeper Computational Insights into Complex Peroxol Systems
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to understand the intricate properties and reaction mechanisms of peroxides. nih.govresearchgate.net Applying these methods to this compound can predict its behavior and guide experimental work.
Computational Research Goals:
Bond Dissociation Energy (BDE): Calculating the O-O bond BDE is crucial for understanding its thermal stability and suitability as a radical initiator. DFT calculations can provide reliable estimates for this key parameter. chemrxiv.org
Reaction Mechanisms: Modeling its interaction with metal catalysts in oxidation reactions can elucidate the mechanism of oxygen transfer and help in designing more efficient catalysts. rsc.org
Conformational Analysis: The flexible propyl and heptyl chains introduce conformational complexity. Computational studies can map the potential energy surface to identify low-energy conformers and understand how they might influence reactivity.
Spectroscopic Prediction: Calculating NMR chemical shifts and vibrational frequencies can aid in the experimental characterization and identification of this compound and its reaction products. nih.govmdpi.com
Environmental and Atmospheric Chemistry of Peroxyl Compounds
Organic hydroperoxides are key species in atmospheric chemistry, formed from the oxidation of volatile organic compounds (VOCs). researchmap.jpacs.org They play a role in the formation of secondary organic aerosols (SOA), which impact air quality and climate. acs.org The C10 structure of this compound makes it relevant to the atmospheric fate of hydrocarbons of similar size.
Key Environmental Research Questions:
Atmospheric Formation: Investigating the potential formation of this compound from the atmospheric oxidation of 4-propylheptane, a potential component of fuel emissions. This would involve studying its reaction with hydroxyl (OH) and hydroperoxy (HO₂) radicals. researchgate.netcopernicus.org
Aerosol Contribution: Quantifying its potential to partition into the particle phase and contribute to SOA formation. Its low volatility suggests it could be a significant SOA precursor.
Aqueous Phase Chemistry: Studying its fate in atmospheric water droplets (clouds, fog, and aerosols). The acid-catalyzed decomposition of hydroperoxides in aqueous media is an important atmospheric process. researchmap.jpacs.org
Health and Ecotoxicity: While outside the scope of dosage, fundamental research into its reactivity as a reactive oxygen species (ROS) is essential for understanding the potential environmental health implications of this class of compounds. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
